Cas no 2413867-83-9 (tert-butyl N-{4-hydroxy-1H-pyrrolo3,2-cpyridin-6-yl}carbamate)

tert-butyl N-{4-hydroxy-1H-pyrrolo3,2-cpyridin-6-yl}carbamate Chemical and Physical Properties
Names and Identifiers
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- 2413867-83-9
- EN300-26665267
- tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate
- tert-butyl N-{4-hydroxy-1H-pyrrolo3,2-cpyridin-6-yl}carbamate
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- Inchi: 1S/C12H15N3O3/c1-12(2,3)18-11(17)15-9-6-8-7(4-5-13-8)10(16)14-9/h4-6,13H,1-3H3,(H2,14,15,16,17)
- InChI Key: FJLHJHGVXPENOO-UHFFFAOYSA-N
- SMILES: O(C(NC1=CC2=C(C=CN2)C(N1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 249.11134135g/mol
- Monoisotopic Mass: 249.11134135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 83.2Ų
tert-butyl N-{4-hydroxy-1H-pyrrolo3,2-cpyridin-6-yl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26665267-0.1g |
tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate |
2413867-83-9 | 95.0% | 0.1g |
$1320.0 | 2025-03-20 | |
Enamine | EN300-26665267-5g |
tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate |
2413867-83-9 | 5g |
$4349.0 | 2023-09-12 | ||
Enamine | EN300-26665267-5.0g |
tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate |
2413867-83-9 | 95.0% | 5.0g |
$4349.0 | 2025-03-20 | |
Enamine | EN300-26665267-1g |
tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate |
2413867-83-9 | 1g |
$1500.0 | 2023-09-12 | ||
Enamine | EN300-26665267-0.5g |
tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate |
2413867-83-9 | 95.0% | 0.5g |
$1440.0 | 2025-03-20 | |
Enamine | EN300-26665267-2.5g |
tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate |
2413867-83-9 | 95.0% | 2.5g |
$2940.0 | 2025-03-20 | |
Enamine | EN300-26665267-10.0g |
tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate |
2413867-83-9 | 95.0% | 10.0g |
$6450.0 | 2025-03-20 | |
Enamine | EN300-26665267-1.0g |
tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate |
2413867-83-9 | 95.0% | 1.0g |
$1500.0 | 2025-03-20 | |
Enamine | EN300-26665267-0.25g |
tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate |
2413867-83-9 | 95.0% | 0.25g |
$1381.0 | 2025-03-20 | |
Enamine | EN300-26665267-0.05g |
tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate |
2413867-83-9 | 95.0% | 0.05g |
$1261.0 | 2025-03-20 |
tert-butyl N-{4-hydroxy-1H-pyrrolo3,2-cpyridin-6-yl}carbamate Related Literature
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
Additional information on tert-butyl N-{4-hydroxy-1H-pyrrolo3,2-cpyridin-6-yl}carbamate
tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate (CAS No. 2413867-83-9): A Comprehensive Overview
tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate (CAS No. 2413867-83-9) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, tert-butyl N-(4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate, is a derivative of pyrrolopyridine, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications.
The structure of tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate consists of a tert-butyl carbamate group attached to a pyrrolopyridine ring with a hydroxyl substituent at the 4-position. This unique structural arrangement confers the compound with specific chemical and biological properties that make it an attractive candidate for various research and development purposes.
Recent studies have highlighted the pharmacological properties of tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate. One notable area of research is its potential as an antitumor agent. In vitro and in vivo experiments have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for tumor cell proliferation and survival.
In addition to its antitumor activity, tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate has also been investigated for its neuroprotective properties. Preclinical studies have shown that this compound can effectively reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are thought to be mediated through the modulation of oxidative stress and inflammation pathways.
The synthesis of tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate has been extensively studied and optimized to improve yield and purity. Common synthetic routes involve the reaction of 4-hydroxy-1H-pyrrolo[3,2-c]pyridine with tert-butyl isocyanate under controlled conditions. These methods have been refined to ensure high efficiency and reproducibility, making the compound readily available for further research and development.
From a pharmacokinetic perspective, tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate has shown favorable properties. Studies have demonstrated that it has good oral bioavailability and a reasonable half-life in vivo, which are essential characteristics for a potential therapeutic agent. Additionally, the compound has been found to have low toxicity in preclinical toxicity studies, further supporting its safety profile.
The safety and toxicity profiles of tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate have been thoroughly evaluated in various animal models. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. However, as with any new chemical entity, ongoing safety monitoring is essential as it progresses through clinical trials.
In conclusion, tert-butyl N-{4-hydroxy-1H-pyrrolo[3,2-c]pyridin-6-yl}carbamate (CAS No. 2413867-83-9) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it an attractive candidate for further research and development in the fields of oncology and neurology. As research continues to advance, it is likely that new insights into the mechanisms of action and potential clinical applications of this compound will emerge.
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